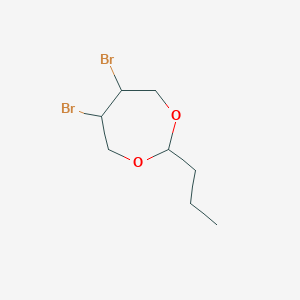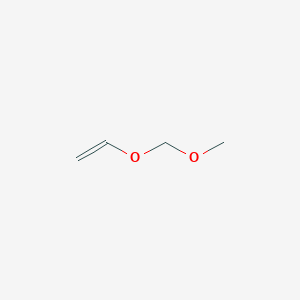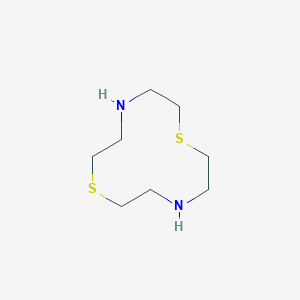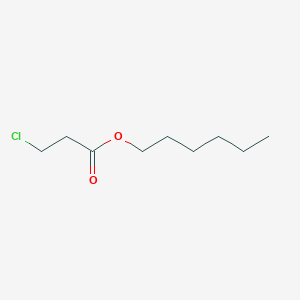![molecular formula C9H11ClN2O2 B14491666 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 65180-00-9](/img/structure/B14491666.png)
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an oxirane ring, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-carbamoylpyridine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of magnetically recoverable catalysts can facilitate the separation and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, oxides, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in chemical processes
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts and derivatives, such as:
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
- 1-Methylpyridinium chloride
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both a carbamoyl group and an oxirane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
65180-00-9 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)7-2-1-3-11(4-7)5-8-6-13-8;/h1-4,8H,5-6H2,(H-,10,12);1H |
InChI Key |
XRWXVTJTGBUMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)

![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)



